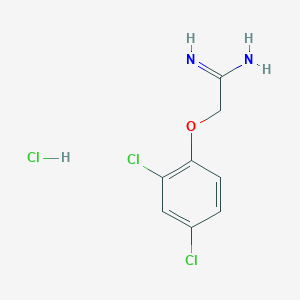
2-(2,4-Dichlorophenoxy)acetaMidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-Dichlorophenoxy)acetamidine hydrochloride is a chemical compound that belongs to the class of phenoxy herbicides. It is structurally characterized by the presence of a dichlorophenoxy group attached to an acetamidine moiety. This compound is primarily used in agricultural applications as a herbicide to control broadleaf weeds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid. This intermediate is then reacted with an appropriate amidine source, such as ammonium chloride or a similar reagent, under controlled conditions to yield 2-(2,4-Dichlorophenoxy)acetamidine. The final product is obtained by converting the free base to its hydrochloride salt using hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to maximize efficiency and minimize by-products .
化学反応の分析
Types of Reactions: 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its herbicidal properties.
Substitution: Nucleophilic substitution reactions can occur at the dichlorophenoxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced forms with modified herbicidal activity.
Substitution: Substituted derivatives with potential variations in biological activity.
科学的研究の応用
2-(2,4-Dichlorophenoxy)acetamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies related to plant physiology and herbicide resistance.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
作用機序
The mechanism of action of 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride involves its absorption by plant tissues, where it mimics the action of natural plant hormones known as auxins. This leads to uncontrolled growth and eventual death of susceptible plants. The compound targets specific molecular pathways involved in cell division and elongation, disrupting normal plant growth processes .
類似化合物との比較
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar structure but different functional groups.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms.
Mecoprop: A phenoxy herbicide with a similar mode of action but different substituents.
Uniqueness: 2-(2,4-Dichlorophenoxy)acetamidine hydrochloride is unique due to its specific amidine functional group, which imparts distinct chemical and biological properties. This makes it particularly effective in certain herbicidal applications and provides a basis for further chemical modifications to enhance its activity .
特性
分子式 |
C8H9Cl3N2O |
|---|---|
分子量 |
255.5 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)ethanimidamide;hydrochloride |
InChI |
InChI=1S/C8H8Cl2N2O.ClH/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;/h1-3H,4H2,(H3,11,12);1H |
InChIキー |
SKWJXDAJOCJQIC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=N)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















